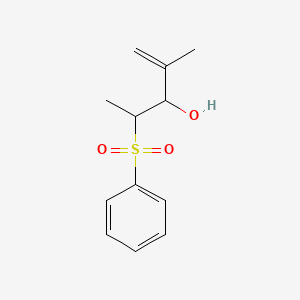
2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- is a fluorinated pyridine derivative with the molecular formula C9H13FN2 This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and multiple methyl groups on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl-, can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C). This method can yield a mixture of fluorinated products, including 2-fluoropyridine and 2,6-difluoropyridine .
Another method involves the substitution reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature (20 °C), resulting in the formation of 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The choice of method depends on the desired yield, purity, and specific application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The fluorine atom and methyl groups on the pyridine ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a valuable probe in biological studies, particularly in imaging and radiolabeling.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- involves its interaction with molecular targets through its fluorine and methyl groups. The electron-withdrawing effect of the fluorine atom can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include inhibition of enzymes or interaction with receptors, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Bromo-2-fluoropyridine
Uniqueness
2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- is unique due to the presence of both a fluorine atom and multiple methyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as reduced basicity and altered reactivity compared to other fluorinated pyridines .
Eigenschaften
CAS-Nummer |
648924-39-4 |
|---|---|
Molekularformel |
C9H13FN2 |
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
3-fluoro-N,N,5,6-tetramethylpyridin-2-amine |
InChI |
InChI=1S/C9H13FN2/c1-6-5-8(10)9(12(3)4)11-7(6)2/h5H,1-4H3 |
InChI-Schlüssel |
AVJQMGLQMSDRDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1C)N(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12609683.png)
![Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12609687.png)
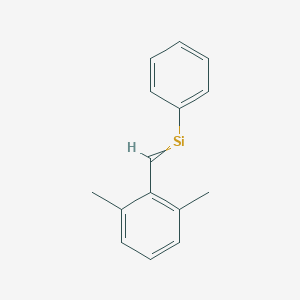
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
![4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine](/img/structure/B12609693.png)
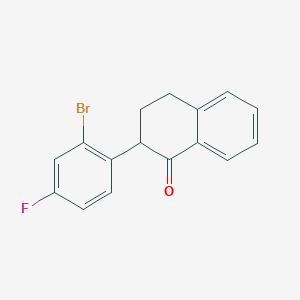

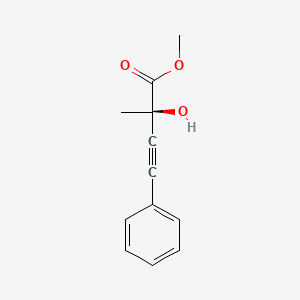
![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)

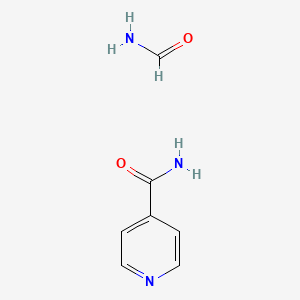
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12609760.png)
